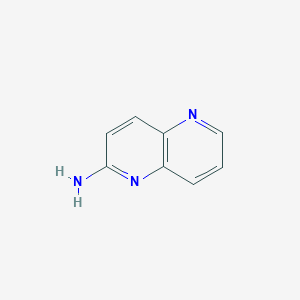

1,5-Naphthyridin-2-amine

Description

Properties

IUPAC Name |

1,5-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXADFXJVONWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343378 | |

| Record name | 1,5-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-80-9 | |

| Record name | 1,5-Naphthyridin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Naphthyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The most efficient method involves condensing 2,6-diaminopyridine (DAP) with 1,1,3,3-tetramethoxypropane in acidic media. Acetic acid, sulfuric acid, or phosphoric acid catalyze the cyclization at 25–75°C for 20–60 minutes.

-

Key Parameters :

Post-reaction workup includes neutralization with ice-cold 5M NaOH (pH > 10), extraction with dichloromethane, and column chromatography (Al₂O₃, CH₂Cl₂:MeOH = 50–100:1).

Table 1: Performance of Acid Catalysts in One-Step Synthesis

| Acid | Temperature (°C) | Time (min) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acetic acid | 45–50 | 30 | 70 | 96 |

| H₂SO₄/AcOH | 45–50 | 30 | 70 | 96 |

| H₃PO₄ | 70–75 | 40 | 72 | 96 |

Skraup-Type Cyclization

Traditional Skraup Synthesis

The Skraup reaction remains a cornerstone for 1,5-naphthyridine derivatives. 3-Pyridinamine reacts with glycerol under acidic, oxidative conditions (H₂SO₄, m-NO₂PhSO₃Na) at 135°C. For 1,5-naphthyridin-2-amine, 2,5-pyridinediamine serves as the substrate:

Modern Modifications

Table 2: Skraup Reaction Variants for this compound

| Substrate | Oxidant/Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2,5-Pyridinediamine | m-NO₂PhSO₃Na | 135 | 88 |

| 3-Pyridinamine | I₂ | 130 | 45–50 |

| 6-Methyl-3-pyridinamine | KMnO₄ | 150 | 55 |

Halogenation and Hydrolysis Pathways

Chlorination of this compound Precursors

Halogenated intermediates enable functionalization. For example, this compound is accessible via hydrolysis of 2-chloro-1,5-naphthyridine:

-

Reagents : HCl/NaNO₂ at 0–100°C.

-

Yield : <5% due to competing side reactions.

Bromination and Subsequent Amination

Bromination with POBr₃ at 125°C yields 2-bromo derivatives, which undergo amination with NH₃/urea:

-

Conditions : Sealed tube, 125°C, 8 h.

-

Yield : 80%.

Conrad-Limpach Reaction

β-Ketoester Condensation

Primary amines condense with β-ketoesters (e.g., ethyl acetoacetate) to form Schiff bases, which cyclize under thermal conditions:

-

Substrate : 3-Amino-2-pyridinecarbaldehyde.

Comparative Analysis of Methodologies

Table 3: Method Comparison for Industrial Applicability

| Method | Yield (%) | Hazard Profile | Scalability |

|---|---|---|---|

| Acid-Catalyzed | 67–72 | Low | High |

| Skraup | 45–88 | High (corrosives) | Moderate |

| Halogenation | 5–80 | Moderate (halogens) | Low |

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Naphthyridine N-oxides.

Reduction: Amino derivatives of naphthyridine.

Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,5-naphthyridin-2-amine exhibit antitumor properties . A study published in the European Journal of Medicinal Chemistry demonstrated that specific derivatives showed cytotoxic activity against several human cancer cell lines, suggesting their potential as anticancer agents.

Antibacterial Properties

This compound has been explored for its antibacterial effects , particularly against Gram-negative bacteria. It acts as a potent inhibitor of bacterial topoisomerases, enzymes essential for DNA replication and repair, leading to effective antibacterial action . A study highlighted its promising activity against various bacterial strains, indicating its potential for developing new antibiotics.

Neuroprotective Effects

Emerging research has suggested that this compound derivatives may have applications in treating neurodegenerative diseases such as Alzheimer's disease. Although further investigations are needed, initial findings indicate that these compounds could influence pathways related to neuroprotection.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, including cyclization reactions with different catalysts. These synthetic strategies allow for the generation of diverse derivatives with tailored biological activities . The compound's reactivity also enables it to act as a building block for more complex heterocyclic compounds.

Case Study 1: Antitumor Activity

In a study investigating the cytotoxic effects of this compound derivatives on cancer cell lines, researchers found that certain modifications significantly enhanced their efficacy against specific types of cancer cells. The structure–activity relationship (SAR) analysis indicated that substitutions at various positions on the naphthyridine core could lead to increased potency .

Case Study 2: Antibacterial Mechanism

A detailed investigation into the antibacterial mechanism revealed that this compound inhibits bacterial DNA gyrase and topoisomerase IV. This inhibition disrupts essential cellular processes in bacteria, providing insights into how these compounds can be utilized in antibiotic development .

Applications in Industry

Beyond medicinal applications, this compound is also utilized in various industrial contexts:

- Material Science : It serves as a precursor for developing new materials and chemical processes.

- Analytical Chemistry : The compound is employed as a ligand in coordination chemistry and metal complexation studies.

Mechanism of Action

The mechanism of action of 1,5-Naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Isomeric Naphthyridines

1,6-Naphthyridin-2-amine differs in nitrogen positioning, leading to distinct electronic and steric properties. Comparative studies reveal that 1,5-naphthyridin-2-amine has lower basicity than its 1,6-isomer, attributed to differences in resonance stabilization and lone-pair delocalization . Mass spectral fragmentation patterns also vary, with this compound showing unique cleavage pathways compared to 1,6-naphthyridinamines .

Halogenated Derivatives

7-Bromo-1,5-naphthyridin-2-amine (CAS 1309774-04-6) and 7-chloro-1,5-naphthyridin-3-amine (CAS 2007920-59-2) demonstrate how halogen substitution impacts bioactivity. The bromo derivative is a key intermediate in tau tracer development, while the chloro analog’s electron-withdrawing effects enhance reactivity in cross-coupling reactions .

Structure-Activity Relationships (SAR)

PRMT5 Inhibition

Fragment hits 4 and 5 (this compound derivatives) exhibit PRMT5/MTAKD binding potencies of 62.0 μM and 53.0 μM, respectively, with lipophilic ligand efficiency (LLE) values of ~3.1–3.2 . Substituent optimization at the 7-position significantly enhances potency:

Tau Aggregate Binding

[18F]JNJ-311 (6-[18F]fluoro-N-(2-methyl-4-pyridinyl)-1,5-naphthyridin-2-amine) demonstrates exceptional selectivity for tau aggregates (Ki = 8 nM) over β-amyloid (Aβ Ki > 4400 nM) and monoamine oxidases (MAO) . Comparatively, the quinoline derivative N-(6-methylpyridin-2-yl)quinolin-2-amine (hit 10) has lower selectivity, underscoring the 1,5-naphthyridine scaffold’s superiority in avoiding off-target binding .

Solubility and Stability

This compound’s amino group confers moderate polarity, enhancing solubility in polar solvents compared to halogenated analogs . However, its aromatic core ensures stability under physiological conditions, unlike imidazo-fused derivatives (e.g., 1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-4-amine ethanesulfonate), which require stabilization via salt formation .

Tables

Table 1. Binding Affinities of 1,5-Naphthyridine Derivatives

Table 2. Physicochemical Properties

| Compound | Density (g/cm³) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| This compound | 1.292 | 322.6 | Moderate in polar solvents |

| 7-Bromo-1,5-naphthyridin-2-amine | N/A | N/A | Low (lipophilic) |

Conclusion this compound’s unique scaffold offers versatility in drug design, outperforming quinoline and 1,6-naphthyridine analogs in selective target engagement. Strategic substituent modifications enhance potency and pharmacokinetic profiles, though challenges in solubility and off-target activity persist.

Biological Activity

1,5-Naphthyridin-2-amine, a derivative of naphthyridine, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds that exhibit various pharmacological properties, including anticancer, antimicrobial, and antiparasitic effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure containing two fused pyridine rings. The presence of amino groups at the 2-position enhances its reactivity and biological activity. The compound's physicochemical properties—such as lipophilicity and solubility—play crucial roles in its bioavailability and therapeutic potential.

Target Interactions

This compound interacts with various molecular targets, influencing multiple biochemical pathways. Its mechanism of action includes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in critical signaling pathways. For instance, studies have highlighted its role as an inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K), essential for malaria parasite survival .

- Topoisomerase Inhibition : Some derivatives exhibit inhibition of topoisomerases, enzymes critical for DNA replication and transcription .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its absorption and distribution are influenced by its lipophilicity and solubility. These properties dictate its bioavailability and efficacy in vivo.

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. For example:

- Cell Cycle Modulation : It has been shown to induce apoptosis in various cancer cell lines by modulating cell cycle progression .

- In Vivo Efficacy : In animal models, this compound demonstrated a reduction in tumor growth rates when administered at specific dosages .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against several bacterial strains:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective against fungi |

These findings suggest potential applications in treating infectious diseases .

Antiparasitic Effects

This compound has shown promising results against parasitic infections:

- Malaria : It effectively inhibits the growth of Plasmodium falciparum, demonstrating a reduction in parasitemia in infected models .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Malaria Inhibition : A recent study reported that a derivative of this compound reduced parasitemia by 80% in humanized mouse models infected with drug-resistant strains of Plasmodium falciparum at a dosage of 50 mg/kg .

- Anticancer Efficacy : Another investigation revealed that the compound induced apoptosis in leukemia cells through caspase activation pathways, leading to significant cell death at concentrations as low as 7 μM .

Q & A

Basic: What are the primary synthetic routes for 1,5-Naphthyridin-2-amine, and how do their yields compare?

Methodological Answer:

The synthesis of this compound involves multiple routes with varying efficiencies:

- Route 1: Cyclocondensation of 2,5-diaminopyridine with glycerol yields ~41% under optimized conditions .

- Route 2: Direct amination of halogenated precursors (e.g., 4-chloro-1,5-naphthyridine) using ammonia or amines in phenol at 170°C achieves 86% yield .

- Route 3: Sulfuric acid-mediated cyclization of 2,6-pyridinediamine with nitrophenylsulfonate and glycerol at 135°C yields 88% .

Key Considerations: Route 2 is preferable for scalability, while Route 3 offers higher yields but requires harsh acidic conditions. Comparative yield data should guide route selection based on substrate availability and safety protocols.

Basic: What spectroscopic methods are used to characterize this compound, and what challenges exist in confirming its tautomeric forms?

Methodological Answer:

- IR Spectroscopy: Detects tautomerism between the amine (this compound) and imine (1,5-naphthyridin-2(1H)-imine) forms. Evidence suggests solid-state imine tautomer dominance, but further validation via NMR or X-ray crystallography is needed .

- Mass Spectrometry: Used to compare fragmentation patterns with related heterocycles (e.g., 1,6-naphthyridinamines) to confirm molecular stability .

Data Contradictions: IR alone cannot conclusively resolve tautomeric equilibrium. Multi-technique validation (e.g., solid-state NMR) is recommended to address discrepancies.

Advanced: How can researchers optimize the amination of halogenated 1,5-naphthyridine precursors to improve yields?

Methodological Answer:

- Catalytic Systems: Copper sulfate in liquid ammonia enhances regioselective amination (e.g., 3-bromo-1,5-naphthyridine → 3-amino derivative, 75% yield) .

- Solvent Selection: Phenol as a solvent at 170°C improves reactivity for 4-chloro-1,5-naphthyridine amination (86% yield) .

- Temperature Control: Lower temperatures (0–100°C) mitigate side reactions during nitrous acid-mediated hydrolysis of nitro derivatives .

Experimental Design: Use kinetic studies to identify rate-limiting steps and optimize catalyst loading or reaction time.

Advanced: What strategies are effective in resolving contradictions in tautomeric equilibrium data for this compound?

Methodological Answer:

- Cross-Validation: Combine IR with -NMR to track proton migration between amine and imine tautomers .

- Computational Modeling: Density functional theory (DFT) calculations can predict tautomer stability under varying conditions (e.g., solvent polarity, temperature) .

- Crystallography: Single-crystal X-ray diffraction provides definitive structural proof, though crystal growth may require specialized conditions (e.g., slow evaporation in DMSO) .

Advanced: How does this compound serve as a scaffold in fragment-based drug discovery?

Methodological Answer:

- Fragment Screening: this compound derivatives (e.g., compound 4 ) bind PRMT5/MTA complexes with submicromolar affinity (), validated by co-crystallography .

- Structure-Activity Relationship (SAR): Elaboration at the 7-position via palladium/copper-mediated coupling generates analogs (e.g., compounds 36 , 37 ) with enhanced inhibitory activity .

Experimental Design: Use surface plasmon resonance (SPR) to screen fragment libraries and prioritize derivatives for lead optimization.

Methodological: What experimental precautions are necessary when handling this compound under high-temperature or acidic conditions?

Methodological Answer:

- Thermal Stability: Avoid temperatures >135°C unless in inert atmospheres, as decomposition may release toxic fumes (e.g., NO) .

- Acidic Conditions: Use corrosion-resistant reactors (e.g., Hastelloy) for reactions involving concentrated sulfuric acid to prevent vessel degradation .

- Personal Protective Equipment (PPE): Wear nitrile gloves and FFP3 masks during nitrous acid-mediated reactions to prevent inhalation hazards .

Advanced: What role does this compound play in synthesizing fused heterocyclic systems, and what applications do these derivatives have?

Methodological Answer:

- Synthetic Utility: this compound serves as a precursor for fused systems like indeno[1,5]naphthyridines, synthesized via Pd-catalyzed cross-coupling or photocyclization .

- Biological Applications: Fused derivatives exhibit antiproliferative activity (e.g., Topoisomerase I inhibition) and antimalarial potential (e.g., pyronaridine analogs) .

Experimental Design: Screen fused derivatives against target enzymes (e.g., PRMT5) using fluorescence polarization assays to identify hits for preclinical development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.